4-Dodecanol
Overview
Description
4-Dodecanol, also known as lauryl alcohol, is a fatty alcohol with the molecular formula C12H26O. It is a long-chain alcohol that is commonly used in the production of surfactants, cosmetics, and pharmaceuticals due to its emollient and moisturizing properties. The compound is typically derived from natural sources such as coconut and palm kernel oil or can be synthesized through various chemical reactions.
Synthesis Analysis
The synthesis of compounds related to this compound can be complex, involving multiple steps and reactants. For instance, a novel four-component domino reaction has been discovered that provides easy access to multifunctionalized tricyclo[6.2.2.0(1,6)]dodecane derivatives, which are important for organic and medicinal research . Additionally, a double-oxidative dehydrogenative (DOD) cyclization facilitates rapid access to substituted quinoline-2-carboxylate derivatives, an important motif in drug discovery, which could be related to the synthesis pathways of this compound derivatives .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a hydrophobic dodecyl chain attached to a hydrophilic hydroxyl group. This amphiphilic nature allows it to act as a surfactant. X-ray structural analysis has been used to unequivocally determine the stereochemistry of related compounds, which is crucial for understanding the properties and reactivity of this compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to its functional hydroxyl group. It can be esterified to form dodecanoate esters, which are useful in various applications. For example, 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate is a compound that exhibits smectic A phase, indicating its potential use in liquid crystal technology10.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. It is a waxy solid at room temperature and is soluble in organic solvents but has limited solubility in water. The presence of the hydroxyl group allows it to form hydrogen bonds, which can affect its boiling point and melting point. The amphiphilic nature of this compound makes it an effective emulsifier and surfactant, which is why it is widely used in the formulation of detergents, emulsions, and personal care products.
Scientific Research Applications
Thermal Energy Storage in Buildings
4-Dodecanol has been researched for its application in thermal energy storage. Dodecanol, when incorporated into cement through a vacuum impregnation technique, creates a form-stable composite phase change material (PCM) suitable for thermal heat storage in buildings. This composite is chemically and thermally stable and can store a significant amount of thermal energy, potentially reducing energy consumption in buildings (Memon, Lo, Cui, & Barbhuiya, 2013).
Pollution Reduction in Diesel Engines
This compound is used as a solvent in blended ethanol-diesel fuels to reduce particulate emissions from diesel engines. The addition of dodecanol to these blends results in a reduction in smoke opacity, particulate mass concentration, and the number of nano-sized particles emitted. This application is particularly valuable in improving air quality and reducing the environmental impact of diesel engines (Di, Cheung, & Huang, 2009).
Renewable Chemical Production
Dodecanol is used in the direct synthesis of renewable chemicals. For example, using methyl isobutyl ketone derived from lignocellulose, dodecanol can be synthesized in a two-step process involving a dual-bed catalyst system. This process results in the production of dodecanol and other compounds that are valuable in various industrial applications, including the production of surfactants and detergents (Sheng et al., 2017).
Emulsion Stabilization
Dodecanol has been studied for its role in stabilizing oil-in-water (O/W) emulsions. Dodecanol is covalently coupled to sodium alginate, creating an amphiphilic compound that improves the stability of emulsions. This application is critical in various industries, including food, pharmaceuticals, and cosmetics (Yang et al., 2012).
Surface Modification and Nanotechnology
Research has demonstrated the use of dodecanol in the synthesis and surface modification of nanocrystals. Dodecanol aids in controlling the size of nanocrystals and in modifying their surface properties for applications in biolabeling and biomedical fields. This application leverages the hydrophobic nature of dodecanol to produce nanocrystals with specific characteristics suitable for medical applications (Li et al., 2010).
Colorimetry in Chemical Analysis
Dodecanol plays a role in the DNS colorimetry method, particularly in systems where it acts as a surfactant. This application is critical in the analysis of certain chemical compounds and formulations, providing a method with high linearity, precision, and recovery, especially in daily chemical and agricultural formula analyses (Yao-yao, 2012).
Safety and Hazards
4-Dodecanol can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is very toxic to aquatic life and may cause long-lasting harmful effects to aquatic life . Vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating .
Mechanism of Action
Target of Action
4-Dodecanol, also known as Dodecan-4-ol, is a saturated 12-carbon fatty alcohol . It primarily targets the SDS hydrolase SdsA1 in Pseudomonas aeruginosa and Fatty-acid amide hydrolase 1 in humans . These enzymes play crucial roles in lipid metabolism and signaling.
Mode of Action
The interaction of this compound with its targets results in changes in the metabolic processes of the organism. For instance, it has been found to exhibit potent larvicidal activity against Culex pipiens pallens, a species of mosquito . The mode of action is related to its ability to lower water surface tension .
Biochemical Pathways
This compound affects various biochemical pathways. In a study involving Escherichia coli, it was found that the compound plays a role in the production of 1-dodecanol from glucose . This suggests that this compound may influence carbohydrate metabolism and fatty acid synthesis pathways.
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found to exhibit antifungal activity, with its mechanism of action primarily due to its surfactant property . This suggests that this compound can disrupt the native membrane-associated function of integral proteins, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as anethole, can enhance the fungicidal activity of this compound . Additionally, factors such as pH, temperature, and the presence of other organisms can also affect the action of this compound.
Biochemical Analysis
Biochemical Properties
. It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it is involved in the sulfation reaction to produce sodium dodecyl sulfate (SDS), a widely used surfactant .
Cellular Effects
4-Dodecanol has been found to influence various types of cells and cellular processes. For instance, it has been reported to affect the fatty acid composition and cellular immunity of certain insects . It also has a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it is involved in the production of sodium dodecyl sulfate (SDS) through a sulfation reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the antifungal activity of this compound disappears as incubation time passes
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be obtained from palm oil or coconut oil fatty acids and methyl esters by hydrogenation . It is also a precursor to dodecanal, an important fragrance, and 1-bromododecane, an alkylating agent for improving the lipophilicity of organic molecules .
properties
IUPAC Name |
dodecan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h12-13H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSIAHIBHSEKPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201030175 | |
Record name | Dodecan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201030175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10203-32-4 | |
Record name | 4-Dodecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10203-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecan-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Dodecanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201030175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Dodecanol contribute to the selective separation of cesium from high-level liquid waste?
A: this compound acts as a molecule modifier in conjunction with calix[4]arene, forming a selective adsorbent for cesium ions. [, ] This adsorbent, often immobilized on a macroporous silica support, exhibits a strong affinity for cesium, facilitating its separation from high-level liquid waste generated during nuclear processes. The presence of this compound enhances the adsorption properties and selectivity of the material for cesium.
Q2: What are the implications of this compound's radiolytic degradation products in nuclear waste treatment?
A: The radiolysis of this compound in the PUREX process generates various byproducts that pose challenges for nuclear waste treatment. [, ] These degradation products, including alcohols and nitro compounds, can interfere with the extraction efficiency and selectivity of the process. Furthermore, their presence necessitates additional separation and purification steps to manage the chemical complexity of the nuclear waste. Understanding the formation and behavior of these radiolysis products is crucial for developing effective waste treatment strategies and ensuring the safe and efficient operation of nuclear facilities.
Q3: Can this compound be identified using Gas Chromatography-Mass Spectrometry (GC-MS)?
A: Yes, this compound is detectable and identifiable via GC-MS. This technique is valuable for analyzing complex mixtures, such as those found in radiolyzed PUREX solvent or natural product extracts. [, ] The distinct fragmentation pattern of this compound during mass spectrometry, combined with its characteristic retention time in gas chromatography, allows for its identification and quantification even in the presence of other compounds.
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